Acetamide,N-(2-oxo[1,1-bicyclobutyl]-1-YL)-
Description
Chemical Identity and Structural Features The compound Acetamide,N-(2-oxo[1,1-bicyclobutyl]-1-YL)- (CAS: 214420-21-0, Molecular Formula: C₁₀H₁₅NO₂) features a bicyclobutyl scaffold fused with a ketone group and an acetamide substituent .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(1-cyclobutyl-2-oxocyclobutyl)acetamide |
InChI |
InChI=1S/C10H15NO2/c1-7(12)11-10(6-5-9(10)13)8-3-2-4-8/h8H,2-6H2,1H3,(H,11,12) |
InChI Key |
IIEVZCYBPUHHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCC1=O)C2CCC2 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(2-oxo[1,1-bicyclobutyl]-1-YL)- is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C10H17NO2
- CAS Number : 1204263
The unique bicyclobutyl moiety contributes to the compound's distinctive biological properties.
Biological Activity Overview
Research indicates that Acetamide, N-(2-oxo[1,1-bicyclobutyl]-1-YL)- exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of bicyclobutyl compounds possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes interference with cell cycle progression and induction of apoptosis.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.
The biological activity of Acetamide, N-(2-oxo[1,1-bicyclobutyl]-1-YL)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors could mediate its effects on cellular signaling pathways.
- Oxidative Stress Reduction : Some studies indicate that similar compounds can reduce oxidative stress in cells, contributing to their protective effects.
Case Studies
Several case studies have been conducted to evaluate the biological activity of Acetamide, N-(2-oxo[1,1-bicyclobutyl]-1-YL)-:
- Study 1 : A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of bicyclobutyl derivatives. It was found that certain derivatives exhibited promising antimicrobial activity against Gram-positive bacteria .
- Study 2 : Research highlighted in ACS Catalysis investigated the anticancer potential of bicyclobutyl compounds. The study demonstrated that specific derivatives could inhibit the growth of breast cancer cell lines through apoptosis induction .
- Study 3 : A neuroprotective study indicated that bicyclobutyl derivatives could protect neuronal cells from oxidative damage in vitro. This suggests potential therapeutic applications in treating neurodegenerative conditions .
Data Table: Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Core Scaffold The bicyclobutyl group in the target compound imposes high ring strain, which may enhance reactivity in cycloaddition or ring-opening reactions compared to the cyclohexadienyl systems in compounds like 837373-82-7 and AAX600 .
The chloroacetamide in 887573-34-4 offers electrophilic reactivity, making it a candidate for covalent inhibitor design .
Solubility and Stability
- The branched alkyl chain in N-(1,1-Dimethyl-3-oxobutyl)acetamide improves lipophilicity, contrasting with the polar ketone and strained bicyclobutyl core of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
